molecular formula C20H24ClFN4O3 B10995745 methyl 6-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate

methyl 6-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate

Cat. No.: B10995745
M. Wt: 422.9 g/mol
InChI Key: SIAVYENIJXSCJQ-UHFFFAOYSA-N
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Description

Methyl 6-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-fluorophenyl group, an imidazo[4,5-c]pyridine core, and a hexanoate ester, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate typically involves multiple steps:

    Formation of the Imidazo[4,5-c]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-c]pyridine ring.

    Introduction of the Chloro-Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the chloro and fluoro groups are introduced sequentially or simultaneously.

    Attachment of the Hexanoate Ester: The final step involves esterification, where the hexanoic acid is reacted with methanol in the presence of a catalyst like sulfuric acid to form the ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[4,5-c]pyridine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound’s structure suggests potential interactions with various biomolecules, making it a candidate for drug discovery and development. Its ability to undergo multiple types of chemical reactions also makes it useful in studying enzyme-catalyzed processes.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. The presence of the imidazo[4,5-c]pyridine core, which is found in many bioactive molecules, suggests potential therapeutic applications.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which methyl 6-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate exerts its effects would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate: Similar structure but with a shorter carbon chain.

    Ethyl 6-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

The uniqueness of methyl 6-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H24ClFN4O3

Molecular Weight

422.9 g/mol

IUPAC Name

methyl 6-[[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]hexanoate

InChI

InChI=1S/C20H24ClFN4O3/c1-29-17(27)5-3-2-4-9-23-20(28)26-10-8-16-18(25-12-24-16)19(26)14-11-13(21)6-7-15(14)22/h6-7,11-12,19H,2-5,8-10H2,1H3,(H,23,28)(H,24,25)

InChI Key

SIAVYENIJXSCJQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCNC(=O)N1CCC2=C(C1C3=C(C=CC(=C3)Cl)F)N=CN2

Origin of Product

United States

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